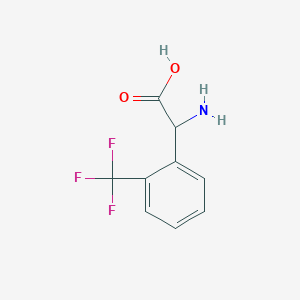

2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXFJGWNKBPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380596 | |

| Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240490-00-0 | |

| Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-DL-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities. This molecule is a valuable building block for synthesizing therapeutic agents, particularly those targeting the central nervous system.[4]

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₃NO₂ | [4] |

| Molecular Weight | 219.16 g/mol | [4] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 253 °C | [4] |

| Boiling Point | 288.3 °C | [4] |

| pKa (Carboxylic Acid) | Estimated ~2.5–3.0 | |

| Solubility | Soluble in DMSO.[5] Generally soluble in water, dilute acids, and bases; insoluble in non-polar organic solvents.[6][7] | |

| LogP (Octanol-Water) | Experimental data not readily available. Calculated logP for similar compounds are in the range of 0.6-0.9.[8][9] |

Note: Some values are based on structurally similar compounds or general principles for amino acids, as direct experimental data for this specific molecule is limited in publicly available literature.

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for the key parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For amino acids, which may decompose upon heating, specialized techniques may be required.[10]

Methodology: Capillary Melting Point Determination [11]

-

Sample Preparation: The solid sample is finely ground to a powder to ensure uniform packing.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2-3 mm. The tube is tapped to compact the sample at the sealed end.[12]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus (e.g., a DigiMelt or similar metal block heater).

-

Heating Profile: The apparatus is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[12]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

For compounds prone to decomposition, Fast Scanning Calorimetry (FSC) is an alternative technique that uses very high heating rates (e.g., 1000 K/s) to obtain melting data before thermal decomposition can occur.[13][14][15]

References

- 1. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. microbenotes.com [microbenotes.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

- 11. thinksrs.com [thinksrs.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid (CAS No. 240490-00-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It also outlines detailed, generalized experimental protocols for the spectroscopic techniques required for its characterization, catering to the needs of researchers in drug development and chemical analysis.

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimations derived from known spectroscopic data of related compounds, including phenylacetic acid, 2-(trifluoromethyl)phenylacetic acid, and other amino acids.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.2 | Singlet | 1H | α-CH |

| Broad | Singlet | 3H | -NH₂ and -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~135 - 125 | Aromatic carbons |

| ~128 (quartet) | -CF₃ |

| ~55 | α-C |

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -60 | -CF₃ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3000 | O-H (Carboxylic acid) and N-H (Amine) stretch |

| 3000 - 2800 | C-H (Aromatic) stretch |

| ~1710 | C=O (Carboxylic acid) stretch |

| ~1600 | N-H bend |

| ~1300 - 1100 | C-F (Trifluoromethyl) stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 219.06 | [M]⁺ (Molecular Ion) |

| 202.06 | [M-NH₃]⁺ |

| 174.05 | [M-COOH]⁺ |

| 146.05 | [M-COOH-CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: To elucidate the carbon-hydrogen framework and to confirm the presence and environment of the trifluoromethyl group.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum. The spectral width should be set to encompass the expected chemical shift of the -CF₃ group.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This provides structural information.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular formula and deduce structural features.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between spectroscopic methods and structural information.

The Biological Landscape of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. While specific quantitative biological data for this compound is not extensively available in public literature, this document synthesizes information on its chemical properties, synthesis, enantiomeric separation, and likely pharmacological profile based on its structural characteristics and the activities of closely related analogues. The trifluoromethylphenyl moiety is known to enhance metabolic stability and lipophilicity, suggesting potential for central nervous system (CNS) activity. This guide outlines its probable role as a modulator of the GABAergic system, with potential anxiolytic and anticonvulsant properties. Detailed experimental protocols for synthesis, chiral separation, and relevant biological assays are provided to facilitate further research and drug development efforts.

Introduction

This compound is a non-proteinogenic α-amino acid derivative of phenylglycine. The presence of a trifluoromethyl group at the ortho position of the phenyl ring is a key structural feature that significantly influences its physicochemical and pharmacological properties. The trifluoromethyl group is a well-established bioisostere for a methyl group but with a significantly higher electronegativity and lipophilicity. These characteristics often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.

This compound and its isomers are recognized as important building blocks in medicinal chemistry, particularly for the development of neuroactive compounds. The structural similarity to endogenous amino acid neurotransmitters, combined with the unique properties of the trifluoromethyl group, makes this compound a compelling candidate for investigation as a modulator of CNS pathways. Notably, it has been identified as a key starting material in the synthesis of potential anxiolytic and anticonvulsant agents that are thought to exert their effects through the GABAergic system[1]. The enhanced lipophilicity imparted by the trifluoromethylphenyl group may also improve its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs[1].

Synthesis and Enantiomeric Separation

Synthesis

The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, most notably the Strecker and Gabriel syntheses.

2.1.1. Strecker Synthesis

The Strecker synthesis is a versatile method for the synthesis of α-amino acids from aldehydes or ketones. The general workflow for the synthesis of this compound via this method is as follows:

-

Step 1: Imine Formation: 2-(Trifluoromethyl)benzaldehyde is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.

-

Step 2: Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic α-amino acid.

Strecker Synthesis Workflow

2.1.2. Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the use of highly toxic cyanides.

-

Step 1: Alkylation: Potassium phthalimide is N-alkylated with an α-halo ester, such as ethyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate.

-

Step 2: Hydrolysis: The resulting phthalimido derivative is then hydrolyzed, typically using hydrazine or acid, to release the primary amine and yield the desired amino acid.

Enantiomeric Separation

As this compound possesses a chiral center, its biological activity is likely enantiomer-specific. Separation of the enantiomers is crucial for pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Column: A teicoplanin-based CSP (e.g., Chirobiotic T) is often effective for the separation of underivatized amino acids.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH and ionic strength of the mobile phase are critical parameters for optimizing separation.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Temperature: Column temperature can be varied (e.g., 20-40 °C) to improve resolution.

Chiral HPLC Separation Workflow

Biological Activity and Mechanism of Action

Postulated GABAergic Modulation

The primary hypothesized biological activity of this compound is the modulation of the GABAergic system. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders, including anxiety and epilepsy.

The structural similarity of this compound to GABA, coupled with evidence that related compounds target this system, suggests several potential mechanisms of action:

-

GABA Receptor Agonism/Antagonism: The compound could directly bind to and activate (agonist) or block (antagonist) GABA receptors (GABA-A or GABA-B).

-

GABA Transporter (GAT) Inhibition: It may inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters, thereby prolonging the inhibitory effect of GABA.

Potential GABAergic Signaling Modulation

Anxiolytic and Anticonvulsant Potential

Modulation of the GABAergic system is a well-established mechanism for anxiolytic and anticonvulsant drugs. For instance, benzodiazepines enhance the effect of GABA at the GABA-A receptor, leading to their anxiolytic, sedative, and anticonvulsant properties. Therefore, if this compound enhances GABAergic transmission, it is plausible that it would exhibit similar pharmacological effects.

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, ED50) for the biological activity of this compound. The following tables are provided as a template for organizing future experimental findings.

Table 1: In Vitro Biological Activity

| Assay Type | Target | Metric | Value (e.g., µM) |

| GABA-A Receptor Binding | Ki | ||

| GABA-B Receptor Binding | Ki | ||

| GABA Transporter (GAT1) Uptake | IC50 | ||

| GABA Transporter (GAT2) Uptake | IC50 | ||

| GABA Transporter (GAT3) Uptake | IC50 | ||

| GABA Transporter (GAT4) Uptake | IC50 |

Table 2: In Vivo Pharmacological Activity

| Animal Model | Test | Metric | Value (e.g., mg/kg) |

| Mouse | Elevated Plus Maze | MED | |

| Mouse | Light-Dark Box Test | MED | |

| Mouse | Maximal Electroshock Seizure (MES) | ED50 | |

| Mouse | Pentylenetetrazole (PTZ) Seizure | ED50 |

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the biological activity of this compound. These are based on standard methodologies used for similar compounds.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABA-A receptor.

-

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[3H]-Muscimol (radioligand)

-

Tris-HCl buffer (pH 7.4)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound solutions at various concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare rat brain cortex membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [3H]-Muscimol, the brain membrane preparation, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the mixture at 4°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

-

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Male mice are commonly used.

-

Procedure:

-

Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Place a mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

-

Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

-

Apparatus: A device capable of delivering a brief, high-frequency electrical stimulus through corneal or auricular electrodes.

-

Animals: Male mice or rats.

-

Procedure:

-

Administer the test compound or vehicle at various doses to different groups of animals.

-

At the time of peak effect, apply a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

-

Conclusion

This compound represents a promising scaffold for the development of novel CNS-active therapeutic agents. Its structural features strongly suggest a potential to modulate the GABAergic system, which could translate to anxiolytic and anticonvulsant activities. While direct experimental evidence and quantitative biological data are currently limited, this technical guide provides a solid foundation for future research. The outlined synthetic routes, separation techniques, and detailed experimental protocols for biological evaluation offer a clear path forward for elucidating the full pharmacological profile of this intriguing molecule and its enantiomers. Further investigation is warranted to confirm its mechanism of action and to explore its therapeutic potential.

References

An In-depth Technical Guide on the Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a fluorinated non-proteinogenic amino acid of significant interest in medicinal chemistry. The introduction of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and biological activity. This document details the primary synthetic routes to this compound, including the Strecker and Bucherer-Bergs reactions, providing detailed experimental protocols and relevant quantitative data. Furthermore, it explores the characterization of the target molecule and the broader implications of trifluoromethylated amino acids in drug discovery and development.

Introduction: The Significance of Trifluoromethylated Amino Acids

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is widely employed to enhance the pharmacological profile of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

This compound belongs to the class of α-aryl amino acids, which are important chiral building blocks in the synthesis of a wide range of pharmaceuticals. The presence of the -CF₃ group at the ortho position of the phenyl ring is expected to confer specific conformational constraints and electronic properties that can be exploited in the design of novel therapeutic agents.

Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on classical methods for α-amino acid synthesis, with the Strecker and Bucherer-Bergs reactions being the most prominent. These methods utilize commercially available 2-(trifluoromethyl)benzaldehyde as a key starting material.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

General Reaction Scheme:

Figure 1: General workflow of the Strecker synthesis.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.5 eq.) in water is prepared.

-

To this solution, 2-(trifluoromethyl)benzaldehyde (1.0 eq.) is added, followed by the dropwise addition of an aqueous solution of sodium cyanide (1.2 eq.) at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting α-aminonitrile can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

Step 2: Hydrolysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile

-

The crude α-aminonitrile is treated with a strong acid, typically 6 M hydrochloric acid.

-

The mixture is heated to reflux for several hours until the nitrile is completely hydrolyzed to the carboxylic acid.

-

Upon cooling, the product may precipitate from the solution. The pH is adjusted to the isoelectric point (around 5-6) with a base (e.g., ammonium hydroxide) to maximize precipitation.

-

The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Table 1: Representative Data for Strecker Synthesis

| Parameter | Value/Condition |

| Starting Material | 2-(Trifluoromethyl)benzaldehyde |

| Reagents (Step 1) | NH₄Cl, NaCN |

| Solvent (Step 1) | Water/Methanol |

| Temperature (Step 1) | 0-5 °C to Room Temperature |

| Reaction Time (Step 1) | 12-24 hours |

| Reagent (Step 2) | 6 M HCl |

| Temperature (Step 2) | Reflux |

| Reaction Time (Step 2) | 4-8 hours |

| Overall Yield | 60-75% (typical) |

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin intermediate from an aldehyde or ketone, which is then hydrolyzed to the corresponding amino acid.

General Reaction Scheme:

Figure 2: General workflow of the Bucherer-Bergs synthesis.

Experimental Protocol:

Step 1: Synthesis of the Hydantoin Derivative

-

A mixture of 2-(trifluoromethyl)benzaldehyde (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a solvent mixture of ethanol and water is prepared.[1][2][3]

-

The reaction mixture is heated in a sealed vessel at 60-80 °C for several hours.[1][2][3]

-

Upon cooling, the hydantoin derivative often precipitates and can be collected by filtration.

Step 2: Hydrolysis of the Hydantoin

-

The isolated hydantoin is hydrolyzed by heating with a strong base (e.g., aqueous barium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

-

After complete hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.

-

The product is collected by filtration, washed, and dried.

Table 2: Representative Data for Bucherer-Bergs Synthesis

| Parameter | Value/Condition |

| Starting Material | 2-(Trifluoromethyl)benzaldehyde |

| Reagents (Step 1) | (NH₄)₂CO₃, KCN |

| Solvent (Step 1) | Ethanol/Water |

| Temperature (Step 1) | 60-80 °C |

| Reaction Time (Step 1) | 6-12 hours |

| Reagent (Step 2) | Ba(OH)₂ or NaOH (aq.) |

| Temperature (Step 2) | Reflux |

| Reaction Time (Step 2) | 12-24 hours |

| Overall Yield | 55-70% (typical) |

Characterization Data

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic data based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-7.9 ppm), α-proton (singlet, ~4.5-5.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shift). |

| ¹³C NMR | Carboxylic carbon (~170-175 ppm), aromatic carbons (~125-135 ppm, with C-F coupling), α-carbon (~55-60 ppm), trifluoromethyl carbon (~120-125 ppm, quartet due to C-F coupling). |

| IR (cm⁻¹) | ~3400-2500 (O-H and N-H stretching), ~1700 (C=O stretching), ~1600, 1450 (aromatic C=C stretching), ~1300-1100 (C-F stretching). |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 220.06, [M-H]⁻ at m/z 218.05. |

Asymmetric Synthesis

For applications in drug development, the synthesis of enantiomerically pure α-amino acids is often required. Asymmetric versions of the Strecker reaction have been developed using chiral auxiliaries or catalysts to achieve high enantioselectivity. These methods typically involve the formation of a chiral imine intermediate, which then undergoes diastereoselective cyanide addition. Subsequent removal of the chiral auxiliary and hydrolysis yield the enantiopure amino acid.

Biological and Medicinal Chemistry Context

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl group is known to enhance binding affinity to biological targets and improve metabolic stability. Phenylglycine derivatives, in general, are found in a variety of therapeutic agents, including antibiotics and anticancer agents. Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacological properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis can be reliably achieved through established methods such as the Strecker and Bucherer-Bergs reactions, starting from readily available 2-(trifluoromethyl)benzaldehyde. The unique properties conferred by the ortho-trifluoromethylphenyl moiety make it an attractive building block for the development of next-generation therapeutics. Further exploration of its incorporation into diverse molecular scaffolds is warranted to fully realize its potential in drug discovery.

References

- 1. US5338868A - Process for preparing alpha-amino-phenylacetic acid-trifluoromethane sulfonic acid mixed anhydrides - Google Patents [patents.google.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to the Pharmacological Screening of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative with significant potential in central nervous system (CNS) drug discovery. The presence of a trifluoromethyl group on the phenyl ring is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Structurally similar phenylglycine derivatives have demonstrated promising anticonvulsant and anxiolytic properties, suggesting that this compound may interact with key neurological pathways, such as the GABAergic and glutamatergic systems.[4][5][6][7][8] This guide outlines a comprehensive pharmacological screening cascade to elucidate the therapeutic potential of this compound.

Proposed Screening Cascade and Rationale

Based on the pharmacological profiles of analogous compounds, a tiered screening approach is recommended. This will efficiently evaluate the compound's primary CNS activities, potential mechanisms of action, and preliminary safety profile.

Caption: Proposed workflow for the pharmacological screening of this compound.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained during the proposed screening.

Table 1: In Vivo Anticonvulsant and Neurotoxicity Profile

| Test Compound | MES (ED₅₀, mg/kg) | 6Hz (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Rotarod (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| This compound | Data | Data | Data | Data | Data |

| Diazepam | Data | Data | Data | Data | Data |

| Phenytoin | Data | Data | Data | Data | Data |

Table 2: In Vitro Mechanistic Profile

| Test Compound | GABA-A Receptor Binding (Kᵢ, µM) | mGluR2 Antagonist Activity (IC₅₀, µM) | Voltage-gated Na⁺ Channel Block (% Inhibition @ 10µM) | Voltage-gated Ca²⁺ Channel Block (% Inhibition @ 10µM) |

| This compound | Data | Data | Data | Data |

| Diazepam | Data | N/A | N/A | N/A |

| Pregabalin | N/A | N/A | N/A | Data |

Experimental Protocols

In Vivo Anticonvulsant Activity

1. Maximal Electroshock (MES) Seizure Test:

-

Purpose: To identify compounds effective against generalized tonic-clonic seizures.

-

Method:

-

Male Swiss mice (20-25 g) are administered the test compound or vehicle intraperitoneally (i.p.).

-

After a 30-minute pre-treatment period, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

-

The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint.

-

The median effective dose (ED₅₀) is calculated from dose-response data.[6]

-

2. 6 Hz Psychomotor Seizure Test:

-

Purpose: To model therapy-resistant partial seizures.

-

Method:

3. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

-

Purpose: To detect compounds that raise the threshold for seizures, often indicative of action on the GABAergic system.

-

Method:

-

Mice are pre-treated with the test compound or vehicle.

-

A convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

The absence of clonic seizures within a 30-minute observation period indicates protection.

-

The ED₅₀ is calculated.[6]

-

In Vitro Assays

1. GABA-A Receptor Binding Assay:

-

Purpose: To determine the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

-

Method:

-

Rat cortical membranes are prepared and incubated with [³H]-Flunitrazepam as the radioligand.

-

Increasing concentrations of the test compound are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled diazepam.

-

Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value.

-

2. Patch-Clamp Electrophysiology for Ion Channels:

-

Purpose: To assess the modulatory effects of the compound on voltage-gated sodium and calcium channels.

-

Method:

-

Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., dorsal root ganglion or cortical neurons).

-

Voltage-gated sodium or calcium currents are elicited by applying depolarizing voltage steps.

-

The test compound is applied via a perfusion system at a defined concentration (e.g., 10 µM).

-

The percentage inhibition of the peak current amplitude is measured.[4][5]

-

Potential Signaling Pathways

Given the structural similarity to known CNS-active agents, this compound may modulate GABAergic and glutamatergic signaling.

GABAergic Signaling Pathway

The compound could act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effect of GABA. This leads to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Caption: Potential mechanism via positive modulation of the GABA-A receptor.

Modulation of Voltage-Gated Ion Channels

Alternatively, or in addition, the compound may directly block voltage-gated sodium or calcium channels, which are critical for the initiation and propagation of action potentials.

Caption: Potential mechanism via blockade of voltage-gated ion channels.

Conclusion

This technical guide provides a robust framework for the pharmacological screening of this compound. The proposed experiments are designed to systematically evaluate its potential as a novel CNS therapeutic agent, focusing on anticonvulsant and analgesic activities. The data generated will be crucial for establishing a comprehensive pharmacological profile, elucidating its mechanism of action, and guiding further preclinical development.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid (CAS 240490-00-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, also known by its synonym 2-(Trifluoromethyl)-DL-phenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl moiety can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical and physical properties, plausible synthesis routes, analytical considerations, and potential, though not yet fully elucidated, biological activities and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 240490-00-0 | [1][2] |

| IUPAC Name | 2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid | [3] |

| Synonyms | 2-(Trifluoromethyl)-DL-phenylglycine, AMINO-(2-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID | [2][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 253 °C | [4][5] |

| Boiling Point | 288 °C | [4][5] |

| Density | 1.415 g/cm³ | [4][5] |

| pKa | 1.73 ± 0.10 (Predicted) | [4] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [4][5] |

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the most probable and widely used method for this class of compounds is the Strecker synthesis. This method involves the reaction of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Plausible Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-(trifluoromethyl)benzyl alcohol.

Step 1: Oxidation of 2-(Trifluoromethyl)benzyl alcohol to 2-(Trifluoromethyl)benzaldehyde

The precursor aldehyde can be prepared by the oxidation of the corresponding benzyl alcohol. Various methods exist for this transformation.

Step 2: Strecker Synthesis of this compound

The resulting aldehyde serves as the starting material for the Strecker synthesis.

Representative Experimental Protocols

The following are general, representative protocols that would need to be optimized for the specific synthesis of CAS 240490-00-0.

Protocol 1: Oxidation of 2-(Trifluoromethyl)benzyl alcohol (General Procedure)

-

To a stirred solution of 2-(trifluoromethyl)benzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether) and filter through a pad of silica gel or celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Strecker Synthesis (General Procedure)

-

In a reaction vessel, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of ammonium chloride (NH₄Cl, 1.1 equivalents) in water, followed by a solution of potassium cyanide (KCN, 1.1 equivalents) in water. The reaction is typically carried out at room temperature or with gentle cooling.

-

Stir the mixture for several hours to overnight, monitoring the formation of the α-aminonitrile intermediate by TLC or LC-MS.

-

After completion, the α-aminonitrile can be isolated by extraction.

-

The crude α-aminonitrile is then subjected to hydrolysis by heating with a strong acid (e.g., concentrated hydrochloric acid) under reflux for several hours.

-

Upon cooling, the resulting amino acid hydrochloride may precipitate. The free amino acid can be obtained by neutralizing the solution to its isoelectric point with a base (e.g., ammonium hydroxide), leading to its precipitation.

-

The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether), and dried under vacuum.

Purification

Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol). High-performance liquid chromatography (HPLC) can be employed for analytical purity assessment and for preparative purification if necessary. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid (TFA) is a common starting point for method development.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the α-proton, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.

-

¹³C NMR: Would reveal the number of unique carbon atoms, including the characteristic signals for the trifluoromethyl group (a quartet), the aromatic carbons, the α-carbon, and the carboxylic acid carbon.

-

¹⁹F NMR: Would show a singlet for the CF₃ group, providing a clear indication of its presence.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 220.06, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): As mentioned, reversed-phase HPLC with UV detection would be the standard method for determining the purity of the compound.

Biological Activities and Uses in Drug Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules for drug discovery and development.[5] Its potential biological activities are inferred from its structural features and its relation to other known bioactive compounds.

Potential Therapeutic Applications

Derivatives of phenylglycine are known to possess a range of biological activities. The presence of the ortho-trifluoromethylphenyl group in this compound suggests its potential utility in developing novel therapeutics, including:

-

Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties.

-

Anxiolytic and Anticonvulsant Drugs: The structural motif is found in compounds targeting the central nervous system.[6]

The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates.

Potential Mechanism of Action: AMPK Signaling Pathway

A structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (termed "Activator-3"), has been identified as a potent pan-activator of AMP-activated protein kinase (AMPK).[3][6] It is important to note that "Activator-3" has a para-substituted trifluoromethylphenylamino group attached to a thiazole ring, which is structurally different from CAS 240490-00-0. However, this finding suggests that molecules containing the trifluoromethylphenyl motif may have the potential to interact with the AMPK pathway.

AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can have beneficial effects in metabolic diseases such as type 2 diabetes.

Further research is required to determine if this compound or its derivatives can directly modulate AMPK activity.

Representative In Vitro Assay Protocol: AMPK Activation

The following is a general protocol for an in vitro kinase assay to assess the potential of a compound to activate AMPK.

Protocol 3: In Vitro AMPK Kinase Assay (General Procedure)

-

Reagents and Materials:

-

Recombinant human AMPK enzyme complex (e.g., α1β1γ1).

-

Kinase assay buffer.

-

SAMS peptide (a synthetic substrate for AMPK).

-

ATP (γ-³²P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assays).

-

Test compound (this compound) dissolved in DMSO.

-

Positive control (e.g., AMP or a known AMPK activator).

-

Negative control (DMSO vehicle).

-

Microplate (e.g., 96-well).

-

Apparatus for detecting the assay signal (e.g., scintillation counter or luminometer).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and the recombinant AMPK enzyme in each well of the microplate.

-

Add the test compound at various concentrations (serially diluted) to the respective wells. Include wells for the positive and negative controls.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the enzyme.

-

Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP if applicable) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).

-

Detect the signal:

-

Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the radioactivity of the phosphorylated SAMS peptide using a scintillation counter.

-

Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of AMPK activity relative to the negative control for each concentration of the test compound. Plot the activity against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for activation.

-

Conclusion

This compound (CAS 240490-00-0) is a synthetically useful, non-proteinogenic amino acid with potential applications in drug discovery. Its key value lies in the strategic incorporation of a trifluoromethyl group, which can confer advantageous pharmacokinetic and pharmacodynamic properties to lead compounds. While detailed experimental data on its synthesis and biological activity are not extensively published, its structural characteristics suggest that it is a promising starting point for the development of novel therapeutics, potentially targeting metabolic pathways such as AMPK signaling. Further research is warranted to fully elucidate its synthetic optimization, biological activity, and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. benchchem.com [benchchem.com]

- 4. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a fluorinated non-proteinogenic amino acid of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Strecker reaction, and explores its potential biological activities, particularly in the context of central nervous system (CNS) drug development. A key focus is the compound's role as a potential modulator of GABAergic neurotransmission. All quantitative data is presented in structured tables, and a proposed experimental workflow for its synthesis is visualized.

Physicochemical Properties

This compound is a white to off-white solid. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutics.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | [1] |

| CAS Number | 240490-00-0 | [1] |

Synthesis of this compound

The Strecker synthesis is a well-established and versatile method for the preparation of α-amino acids. This three-component reaction involves the condensation of an aldehyde with an amine source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar α-aryl amino acids.

Materials:

-

2-(Trifluoromethyl)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium cyanide (1.2 equivalents) in water to the reaction mixture portion-wise, ensuring the temperature remains between 0-5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

To the crude 2-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, with a focus on its solubility and stability. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages information from structurally similar compounds and outlines established experimental protocols for its thorough characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other advanced materials incorporating this compound.

Introduction

This compound is a non-proteinogenic amino acid derivative. The presence of a trifluoromethyl group on the phenyl ring is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, particularly for formulation, storage, and ensuring consistent biological activity.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes the available information for the target compound and its structural analogs. This comparative data provides valuable insights into its expected properties.

| Property | This compound | 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 2-Amino-2-(2-fluorophenyl)acetic acid |

| CAS Number | 240490-00-0 | 242475-26-9 | 84145-28-8 |

| Molecular Formula | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₈H₈FNO₂ |

| Molecular Weight | 219.16 g/mol | 219.16 g/mol | 169.15 g/mol |

| Melting Point | 253°C | Not available | Not available |

| Boiling Point | 288.3°C | Not available | Not available |

| Appearance | Solid | White to off-white solid | Not available |

| Purity | ≥98% | >97% | >99% |

| Storage (Solid) | 2-8°C, inert atmosphere, keep in dark place[1] | Powder, -20°C, 3 years; 4°C, 2 years[2] | Lyophilized at -20°C, keep desiccated (stable for 36 months) |

| Storage (Solution) | Not available | In solvent, -80°C, 6 months; -20°C, 1 month[2] | In solution, store at -20ºC and use within 1 month |

Solubility Profile

Expected Solubility:

-

Organic Solvents: The presence of the trifluoromethylphenyl group likely confers significant lipophilicity. Therefore, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A supplier of the meta-isomer, 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, reports a solubility of 10 mg/mL in DMSO with warming and sonication, suggesting the ortho-isomer may have similar solubility characteristics.[2]

-

Aqueous Solvents: Due to its zwitterionic nature at physiological pH, some aqueous solubility is expected. However, the lipophilic trifluoromethylphenyl group will likely limit its solubility in water. The solubility is expected to be pH-dependent, with increased solubility at pH values above the pKa of the amino group and below the pKa of the carboxylic acid group.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic solubility of the compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in formulations. Stability testing should evaluate the impact of temperature, humidity, light, and pH.

Expected Stability:

The trifluoromethyl group is generally considered to be chemically robust. However, the amino acid moiety may be susceptible to degradation, such as racemization, especially under basic conditions. The solid form is expected to be relatively stable when stored in a cool, dark, and dry place.[1] Solutions may be less stable and should be stored frozen.[2]

Experimental Protocols for Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.

TGA Protocol:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature. The onset of weight loss indicates the temperature at which decomposition begins.

DSC Protocol:

-

Calibrate the DSC instrument.

-

Seal a small sample (2-5 mg) in an aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow to detect thermal events such as melting, decomposition, and polymorphic transitions.

Forced degradation studies are essential to identify potential degradation products and pathways.

Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

Thermal Stress: Dry heat (e.g., 80°C).

Procedure:

-

Prepare solutions of the compound under each of the stress conditions.

-

Incubate the solutions for a defined period.

-

At specified time points, withdraw samples and quench the degradation if necessary.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Workflow for forced degradation studies.

Potential Biological Relevance: GABAergic System

While specific biological targets for this compound have not been definitively identified in the literature, compounds with a phenylglycine scaffold have been investigated for their interaction with the central nervous system, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3]

The structural similarity of this compound to GABA and other GABA receptor modulators suggests it could potentially interact with components of the GABAergic pathway, such as GABA receptors or transporters. Further research is required to explore this potential interaction.

Caption: Simplified GABAergic signaling pathway.

Conclusion

This compound is a compound of significant interest for pharmaceutical and materials science applications. While direct, comprehensive data on its solubility and stability are limited, this guide provides a framework for its characterization based on the properties of analogous compounds and established analytical methodologies. The experimental protocols outlined herein will enable researchers to generate the necessary data to support the development of this promising molecule. Further investigation into its biological activity, particularly its potential interaction with the GABAergic system, is warranted.

References

potential therapeutic targets of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic α-amino acid derivative featuring a phenylglycine scaffold. This structure is of significant interest in medicinal chemistry due to the established roles of its core components in developing centrally active therapeutic agents. The presence of a trifluoromethyl (CF3) group on the phenyl ring is a common strategy used to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity for biological targets[1][2][3]. While direct experimental data on this specific molecule is not extensively available in public literature, a thorough analysis of structurally related compounds allows for the confident postulation of its potential therapeutic targets. This guide synthesizes the available evidence to propose that this compound is a prime candidate for development as a modulator of inhibitory neurotransmission, with likely activity as an anticonvulsant and anxiolytic. The primary molecular targets are hypothesized to be within the GABAergic and glycinergic systems, with a potential secondary role in modulating voltage-gated ion channels.

Introduction: A Compound of High Interest

The rational design of novel therapeutics for central nervous system (CNS) disorders remains a significant challenge in modern medicine. Functionalized amino acids represent a promising class of compounds due to their ability to mimic endogenous neurotransmitters and interact with specific transporters and receptors. This compound belongs to this class, combining two key structural motifs:

-

α-Amino Acid Core: This feature provides a foundational structure for interacting with targets that recognize amino acids, such as neurotransmitter transporters. Numerous N-substituted amino acid derivatives have been explored for their anticonvulsant properties[4][5].

-

Trifluoromethylated Phenyl Ring: The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[2][6]. In CNS drug candidates, the CF3 group can improve metabolic stability and enhance penetration across the blood-brain barrier[1].

Given these structural features, this molecule is a compelling candidate for targeting neurological and psychiatric disorders rooted in dysregulated neuronal excitability.

Postulated Therapeutic Target 1: GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian CNS. The termination of GABAergic signaling is primarily mediated by the reuptake of GABA from the synaptic cleft via GABA transporters (GATs)[7][8].

Mechanism of Action: GABA Transporter (GAT) Inhibition

Inhibiting GATs prolongs the presence of GABA in the synapse, thereby enhancing GABAergic tone and producing an overall inhibitory effect on the CNS. This mechanism is a validated therapeutic strategy for epilepsy and neuropathic pain[7]. Structurally, this compound's amino acid backbone makes it a plausible substrate or inhibitor for GATs. Novel functionalized amino acids are actively being designed and synthesized to target GAT subtypes (mGAT1-4) for the treatment of these conditions[7][8].

Signaling Pathway

Caption: Proposed mechanism targeting the GABAergic synapse.

Postulated Therapeutic Target 2: Glycinergic System

Glycine is a crucial neurotransmitter with a dual role: it is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the CNS[9]. Glycine transporters, GlyT1 and GlyT2, regulate its extracellular concentration.

Mechanism of Action: Glycine Transporter (GlyT) Inhibition

-

GlyT2 Inhibition: GlyT2 is located on presynaptic glycinergic neurons and is responsible for terminating inhibitory neurotransmission. Inhibiting GlyT2 enhances inhibitory signaling, a mechanism that has shown therapeutic potential for treating chronic pain and bladder overactivity[10].

-

GlyT1 Inhibition: GlyT1 is found on glial cells surrounding both inhibitory and excitatory synapses. Its inhibition increases synaptic glycine levels, which can enhance the activity of NMDA receptors[9]. This makes GlyT1 inhibitors potential therapeutics for cognitive disorders like schizophrenia[11].

As a phenylglycine derivative, this compound is a strong candidate for a GlyT inhibitor. Various α-amino acid derivatives have been synthesized and evaluated for their ability to block GlyT2[12].

Signaling Pathway

Caption: Dual role of Glycine and potential inhibition of GlyT1/GlyT2.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not publicly available. However, data from functionally and structurally similar anticonvulsant amino acid derivatives provide a strong rationale for its potential efficacy.

| Compound Name | Assay | Species | Administration | Efficacy Metric (ED50) | Neurotoxicity (TD50) | Protective Index (TD50/ED50) | Reference |

| (R)-α-acetamido-N-benzyl-2-furanacetamide | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 3.3 mg/kg | 104.2 mg/kg | 31.6 | [13] |

| (R,S)-α-acetamido-N-benzyl-2-furanacetamide | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 10.3 mg/kg | > 300 mg/kg | > 29.1 | [13] |

| (R,S)-α-acetamido-N-benzyl-2-pyrroleacetamide | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 16.1 mg/kg | > 300 mg/kg | > 18.6 | [13] |

| Phenytoin (Reference Drug) | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 9.50 mg/kg | 65.8 mg/kg | 6.9 | [13] |

Table 1: Anticonvulsant activity of representative functionalized amino acid derivatives. This data suggests that small modifications to the aromatic ring of α-amino acid amides can produce potent anticonvulsant effects with a high therapeutic index.

Representative Experimental Protocols

The following protocols are representative of the standard assays used to characterize compounds with potential activity against the targets identified above.

Protocol 1: In Vitro Glycine Uptake Inhibition Assay

This assay determines a compound's ability to inhibit glycine uptake by cells expressing a specific glycine transporter subtype.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express human Glycine Transporter 2 (hGlyT-2)[12]. Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 humidified incubator.

-

Assay Preparation: Cells are seeded into 24-well poly-D-lysine coated plates and grown to 90-95% confluency.

-

Uptake Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Assay Procedure:

-

Wash cells twice with 0.5 mL of warm KRH buffer.

-

Pre-incubate cells for 10 minutes at 37°C with 0.25 mL of KRH buffer containing various concentrations of the test compound (this compound) or a known inhibitor (e.g., ALX-1393) as a positive control.

-

Initiate the uptake by adding 0.25 mL of KRH buffer containing [¹⁴C]-glycine (final concentration ~10 µM).

-

Incubate for 10 minutes at 37°C. The short duration ensures measurement of initial uptake velocity.

-

Terminate the reaction by aspirating the radioactive solution and rapidly washing the cells three times with 1 mL of ice-cold KRH buffer.

-

Lyse the cells by adding 0.5 mL of 1% sodium dodecyl sulfate (SDS).

-

Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. Specific uptake is calculated by subtracting non-specific counts from total counts. IC50 values are determined by non-linear regression analysis of the concentration-response curve.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test

This is a standard preclinical model for identifying compounds with anticonvulsant activity against generalized tonic-clonic seizures[13][14].

-

Animals: Adult male Swiss-Webster mice (20-25 g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.

-

Compound Administration: The test compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.

-

Test Procedure:

-

At a predetermined time after drug administration (typically 30-60 minutes for i.p.), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The complete abolition of the hindlimb extension is considered the endpoint for protection.

-

-

Neurotoxicity Assessment (Rotarod Test): To assess motor impairment, mice are placed on a rotating rod (e.g., 1-inch diameter, 6 rpm) at the same time point post-dosing. The inability of an animal to remain on the rod for a set time (e.g., 1 minute) in three consecutive trials indicates neurotoxicity.

-

Data Analysis: The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are calculated using probit analysis. The Protective Index (PI) is calculated as TD50/ED50. A higher PI indicates a better safety profile.

Experimental Workflow Visualization

Caption: Workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

This compound is a rationally designed molecule with high potential as a novel CNS therapeutic agent. Based on robust structure-activity relationship data from related compound classes, its most probable therapeutic targets are the GABA and glycine transporters. Inhibition of these transporters would enhance inhibitory neurotransmission, a mechanism consistent with potential anticonvulsant, anxiolytic, and analgesic effects.

The next critical steps in the development of this compound are:

-

In Vitro Profiling: Systematically screen the compound against a panel of neurotransmitter transporters (including GAT1-4 and GlyT1-2) and receptors to determine its primary target(s) and selectivity.

-

In Vivo Efficacy Studies: Conduct comprehensive in vivo testing using established animal models of epilepsy (e.g., MES, pentylenetetrazole-induced seizures), anxiety, and neuropathic pain.

-

Pharmacokinetic Analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Successful execution of these studies will elucidate the precise mechanism of action and therapeutic potential of this compound, paving the way for its potential development as a next-generation neurological drug.